molecular formula C11H10F3N3O3 B1433985 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid CAS No. 1803571-67-6

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid

Cat. No.: B1433985
CAS No.: 1803571-67-6
M. Wt: 289.21 g/mol
InChI Key: TWFBAMHGPKLPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Heterocyclic Significance

This compound belongs to the fundamental class of five-membered heterocyclic compounds characterized by the presence of one oxygen atom and two nitrogen atoms within the oxadiazole ring system. The compound's systematic International Union of Pure and Applied Chemistry name is (4-(1,3,4-oxadiazol-2-yl)phenyl)methanamine 2,2,2-trifluoroacetate, reflecting its complex structural architecture that integrates multiple functional domains. The molecular formula of this salt compound is expressed as the combination of the organic base component and the trifluoroacetic acid counterion, resulting in a molecular weight of 289.21 grams per mole. The compound exhibits the Chemical Abstracts Service registry number 1803571-67-6, which provides unambiguous identification within chemical databases and regulatory frameworks.

The structural significance of this compound lies in its incorporation of the 1,3,4-oxadiazole heterocycle, which is recognized as one of the most biologically relevant oxadiazole isomers among the four possible oxadiazole configurations. The 1,3,4-oxadiazole moiety exhibits exceptional aromatic stability and electron-deficient character, making it particularly suitable for hydrogen bond interactions with biological macromolecules. This heterocyclic core demonstrates planar geometry and delocalized electron density, contributing to its ability to engage in π-π stacking interactions and dipole-dipole associations with target proteins. The phenyl ring system attached to the oxadiazole core provides additional aromatic character and serves as a structural bridge to the methanamine functional group, creating a versatile pharmacophore with multiple interaction sites.

Property Value Reference
Molecular Weight 289.21 g/mol
Chemical Abstracts Service Number 1803571-67-6
International Union of Pure and Applied Chemistry Name (4-(1,3,4-oxadiazol-2-yl)phenyl)methanamine 2,2,2-trifluoroacetate
InChI Key TWFBAMHGPKLPMQ-UHFFFAOYSA-N
Physical Form Powder
Purity 95%

The trifluoroacetic acid component serves multiple structural and functional purposes within this compound. Trifluoroacetic acid acts as a strong organic acid that readily forms stable salts with organic bases, particularly those containing amino functionalities. The trifluoroacetate anion contributes to the compound's overall polarity and water solubility, while the highly electronegative fluorine atoms enhance the acidic strength and stability of the salt formation. This salt formation strategy is commonly employed in pharmaceutical chemistry to improve the physicochemical properties of drug candidates, including enhanced crystallinity, improved shelf stability, and optimized dissolution characteristics.

The heterocyclic significance of 1,3,4-oxadiazole derivatives extends beyond their structural features to encompass their remarkable biological activities and synthetic versatility. These compounds demonstrate broad-spectrum pharmacological properties, including antibacterial, antifungal, antiviral, anticonvulsant, anticancer, anti-inflammatory, anti-human immunodeficiency virus, and anti-tubercular activities. The 1,3,4-oxadiazole nucleus acts as a privileged scaffold that can accommodate diverse substituents while maintaining its core biological activity profile. Research investigations have established that 1,3,4-oxadiazole compounds exhibit superior efficacy and reduced toxicity compared to many traditional therapeutic agents, making them attractive candidates for new drug development initiatives.

Historical Context in Oxadiazole Chemistry

The historical development of oxadiazole chemistry traces back to the foundational work of nineteenth-century organic chemists who first identified and characterized these heterocyclic systems. Tiemann and Kruger reported the very first synthetic method for 1,2,4-oxadiazole in 1884, establishing the initial framework for oxadiazole synthetic methodology. Emil Fischer achieved the first synthesis of 1,3,4-thiadiazole in 1882, which provided important precedents for understanding the related oxadiazole systems. These early investigations laid the groundwork for the systematic exploration of five-membered heterocycles containing oxygen and nitrogen atoms, ultimately leading to the comprehensive understanding of oxadiazole chemistry that exists today.

The discovery and characterization of 1,3,4-oxadiazole specifically occurred through the work of Ainsworth in 1965, who successfully identified this heterocycle through thermolysis reactions. This relatively late discovery compared to other oxadiazole isomers reflects the synthetic challenges associated with forming the 1,3,4-connectivity pattern and the stability requirements for isolating this particular heterocyclic system. Ainsworth's work established the fundamental thermal stability characteristics of 1,3,4-oxadiazole and demonstrated its potential for serving as a stable building block in organic synthesis. The methodology developed during this period provided the foundation for subsequent synthetic approaches that would make 1,3,4-oxadiazole derivatives readily accessible to medicinal chemists and materials scientists.

Over the past 85 years, extensive research has been conducted on the 1,3,4-oxadiazole heterocycle, resulting in a comprehensive understanding of its chemical reactivity, synthetic accessibility, and biological properties. The historical development of synthetic methods for 1,3,4-oxadiazole derivatives has evolved from simple cyclization reactions to sophisticated multi-step synthetic strategies that enable precise control over substitution patterns and functional group incorporation. Traditional synthetic routes have been established starting from readily available nitriles through two primary pathways: 1,3-dipolar cycloadditions of nitriles to nitrile N-oxides, and amidoxime heterocyclization processes. These fundamental approaches have been refined and expanded to accommodate diverse substitution patterns and functional group compatibility requirements.

Historical Milestone Year Researcher(s) Contribution Reference
First 1,2,4-oxadiazole synthesis 1884 Tiemann and Kruger Initial oxadiazole synthetic methodology
First 1,3,4-thiadiazole synthesis 1882 Emil Fischer Related heterocycle precedent
1,3,4-oxadiazole discovery 1965 Ainsworth Thermolysis-based identification
Modern synthetic routes 1884-present Multiple researchers Comprehensive methodology development

The contemporary understanding of 1,3,4-oxadiazole chemistry has been shaped by the recognition of these compounds as bioisosteres and their incorporation into pharmaceutical development programs. The historical progression from academic curiosity to practical pharmaceutical applications reflects the growing appreciation for the unique properties that oxadiazole derivatives possess. Common names for 1,3,4-oxadiazole have included oxybiazole, diazoxole, furodiazole, and biozole, although the International Union of Pure and Applied Chemistry nomenclature has gradually replaced these traditional designations. This nomenclature evolution reflects the increasing systematization of heterocyclic chemistry and the need for unambiguous chemical identification in regulatory and research contexts.

The synthetic methodology for producing compounds such as this compound has benefited from decades of methodological refinement and optimization. Industrial-scale synthetic processes have been developed that avoid the low-temperature reactions and multi-step procedures that characterized early synthetic approaches. Modern synthetic strategies emphasize efficiency, scalability, and environmental considerations while maintaining high yields and product purity. The development of reliable synthetic routes to 1,3,4-oxadiazole derivatives has enabled their widespread investigation as pharmaceutical intermediates and active pharmaceutical ingredients.

The historical context of oxadiazole chemistry demonstrates the evolution from fundamental heterocyclic chemistry investigations to applied pharmaceutical research. Contemporary research on 1,3,4-oxadiazole derivatives spans multiple disciplines, including organic synthesis, medicinal chemistry, materials science, and pharmacology. The compound this compound represents the culmination of this historical development, embodying the sophisticated understanding of structure-activity relationships and synthetic methodology that has been accumulated over more than a century of oxadiazole research. This historical progression continues to inform current research directions and therapeutic applications for oxadiazole-containing compounds.

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.C2HF3O2/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9;3-2(4,5)1(6)7/h1-4,6H,5,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFBAMHGPKLPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CO2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation generally involves:

  • Formation of the 1,3,4-oxadiazole ring from hydrazide precursors.
  • Attachment of the oxadiazole moiety to the 4-position of a phenylmethanamine derivative.
  • Conversion to the trifluoroacetic acid salt for isolation.

Stepwise Preparation

Step 1: Hydrazide Formation

Starting from 4-hydroxyphenylacetic acid or related precursors, the corresponding hydrazides are synthesized by reaction with hydrazine hydrate under reflux in ethanol. This step yields intermediates suitable for cyclization into the oxadiazole ring.

Step 2: Cyclization to 1,3,4-Oxadiazole

The hydrazides are then cyclized using reagents such as trimethyl orthoformate or trimethyl orthoacetate under acidic catalysis to form the 1,3,4-oxadiazole ring system. This reaction typically proceeds under reflux conditions in ethanol or similar solvents.

Step 3: Functionalization and Coupling

The oxadiazole intermediate is coupled with a 4-(aminomethyl)phenyl derivative. This can be achieved via a reaction between a suitable 1,3,4-oxadiazole derivative and a protected or unprotected aminomethylphenyl compound.

A representative industrially scalable method involves reacting a compound represented by formula (II) with a 1,3,4-oxadiazole derivative represented by formula (III) in an organic solvent such as acetonitrile or dimethylformamide. The reaction is catalyzed by Lewis acids (e.g., trimethylsilyl triflate, aluminum trichloride) and tertiary amines (e.g., N-methylmorpholine) at temperatures ranging from 0 to 30°C.

Step 4: Salt Formation

The free amine is converted to its trifluoroacetic acid salt by treatment with trifluoroacetic acid, facilitating purification and improving compound stability.

Industrial Scale Considerations and Optimizations

  • Avoidance of Low-Temperature Reactions: Earlier methods required reactions at -78 to -20°C, which are impractical for large scale. The improved process operates near 0°C or room temperature, enhancing scalability.

  • Use of Lewis Acid Catalysts and Tertiary Amines: These promote efficient coupling between the oxadiazole and aminophenyl intermediates, increasing yields and reducing reaction times.

  • Purification: The crude product is typically extracted with ethyl acetate, washed sequentially with sodium hydrogen sulfite, sodium bicarbonate, water, and brine, followed by treatment with activated carbon and drying agents before recrystallization from hexane.

Representative Experimental Procedure

Step Reagents/Conditions Description Outcome
1 Hydrazine hydrate, reflux in ethanol Conversion of 4-hydroxyphenylacetic acid to hydrazide Hydrazide intermediate
2 Trimethyl orthoformate or orthoacetate, catalytic acid, reflux Cyclization to 1,3,4-oxadiazole Oxadiazole intermediate
3 Oxadiazole derivative + aminomethylphenyl compound, acetonitrile, Lewis acid catalyst (e.g., trimethylsilyl chloride), tertiary amine (N-methylmorpholine), 0-30°C Coupling reaction Target amine compound
4 Trifluoroacetic acid Salt formation [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine trifluoroacetic acid salt

Analytical Data and Reaction Monitoring

  • Thin Layer Chromatography (TLC): Typical Rf values for intermediates and final product are around 0.55 (hexane:ethyl acetate = 3:1).

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks include singlets for methyl groups and multiplets for methylene protons, confirming the structure.

  • Purity Assessment: Recrystallization and washing steps ensure high purity suitable for pharmaceutical applications.

Research Findings and Comparative Methods

  • Alternative syntheses reported involve the use of protected amines (e.g., Boc protection) and Mitsunobu reactions to introduce alkoxy groups before final coupling.

  • The use of hydrazides and orthoformate reagents is a common and reliable route to 1,3,4-oxadiazoles, adaptable to various substituted phenyl groups.

  • Industrial methods emphasize minimizing steps, avoiding cryogenic conditions, and employing cost-effective, scalable reagents.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Hydrazide formation Reaction of acid with hydrazine hydrate Straightforward, high yield Requires reflux
Cyclization Use of orthoformates with acid catalyst Efficient ring closure Acid sensitive groups may require protection
Coupling Lewis acid and tertiary amine catalyzed reaction in organic solvent Mild conditions, scalable Requires careful control of moisture and temperature
Salt formation Treatment with trifluoroacetic acid Improves stability and purification Handling of corrosive acid

Chemical Reactions Analysis

Types of Reactions

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anti-cancer properties. For instance, compounds similar to [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine have been tested against various cancer cell lines, including glioblastoma. A study demonstrated that certain synthesized oxadiazoles induced apoptosis in cancer cells by damaging their DNA, showcasing their potential as anti-cancer agents .

Case Study:
In vitro cytotoxic assays were conducted on LN229 glioblastoma cells using synthesized oxadiazole derivatives. The results indicated that specific compounds led to significant cell death and reduced colony formation, suggesting their efficacy in targeting cancer cells .

Anti-Diabetic Properties

The compound's oxadiazole structure has also been explored for its anti-diabetic effects. In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives lowered glucose levels significantly, indicating potential use in diabetes management .

Case Study:
In a recent study, several oxadiazole derivatives were evaluated for their ability to regulate glucose levels in diabetic models. Compounds exhibiting substantial glucose-lowering effects were identified as promising candidates for further development into therapeutic agents for diabetes .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. Compounds similar to [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine have shown activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of the trifluoro group has been linked to enhanced antimicrobial efficacy .

Case Study:
Research involving the synthesis of new oxadiazole derivatives revealed significant antimicrobial activity against both bacterial and fungal strains. Compounds were screened for Minimum Inhibitory Concentration (MIC), with some showing promising results against resistant strains .

Summary of Findings

The following table summarizes key findings related to the applications of [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid:

ApplicationFindingsReferences
Anti-CancerInduced apoptosis in glioblastoma cell lines; reduced colony formation
Anti-DiabeticLowered glucose levels in Drosophila melanogaster models
AntimicrobialSignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The phenylmethanamine moiety can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; TFA with structurally and functionally related compounds, highlighting substituent effects, synthetic routes, and biological performance.

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl derivative (Table 1, Row 3) exhibits enhanced antimicrobial activity compared to the parent compound due to increased lipophilicity and electron-withdrawing effects . Methyl groups at the 5-position of the oxadiazole (e.g., Row 2) improve metabolic stability but reduce solubility, necessitating counterions like TFA for pharmaceutical formulations . Thioether-linked butanoic acid (Row 5) demonstrates potent inhibition of Rho/Myocardin-related transcription factors, a mechanism absent in the primary amine derivatives .

Synthetic Flexibility :

  • Hydrazide cyclization (Rows 1, 3, 5) is the most common method, offering moderate-to-high yields (54–94%) .
  • Suzuki coupling (Row 2) and click chemistry (Row 4) enable precise functionalization for target-specific applications .

Counterion Impact :

  • TFA and HCl salts (Rows 1, 3) enhance crystallinity and water solubility, critical for in vivo studies. Neutral compounds (Rows 2, 4) require formulation optimization for bioavailability .

Biological Activity

The compound [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine, often associated with trifluoroacetic acid, belongs to a class of heterocyclic compounds known as oxadiazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this specific compound.

Chemical Structure and Synthesis

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is characterized by the presence of an oxadiazole ring attached to a phenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview:

  • Starting Materials : Aromatic aldehydes, carboxylic acids, and amines.
  • Reagents : Common reagents include chloroacetyl chloride and various coupling agents.
  • Methods : One-pot synthesis methods have been developed to streamline the production of oxadiazole derivatives.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives. The results indicate that compounds similar to [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine exhibit significant antibacterial activity against various strains of bacteria.

  • Antibacterial Studies : In a comparative study, oxadiazole derivatives showed effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds displaying potency comparable to standard antibiotics like ampicillin .
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4aE. coli0.5 µg/mL
4bP. aeruginosa0.75 µg/mL
4iC. albicans0.25 µg/mL

Anticancer Activity

Research has also focused on the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines.

  • Cell Line Studies : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

The biological activity of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of growth factor receptors such as EGFR and Src .

Case Studies

Several case studies highlight the efficacy of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine in clinical settings:

  • Anticancer Efficacy : A study demonstrated that derivatives significantly reduced tumor growth in animal models when administered at specific dosages .
  • Antimicrobial Trials : Clinical trials indicated that patients treated with oxadiazole derivatives experienced improved outcomes against resistant bacterial infections compared to conventional therapies .

Q & A

Basic: What synthetic strategies are effective for preparing [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine?

The compound can be synthesized via cyclization of hydrazide intermediates. For example, hydrazides derived from carboxylic acids (e.g., p-toluic hydrazide) react with glycine in polyphosphoric acid to form the 1,3,4-oxadiazole ring . Trifluoroacetic acid (TFA) is often employed in post-cyclization steps, such as acidic hydrolysis of tert-butyl esters to yield carboxylic acids or deprotection of amine groups . Key steps include:

  • Hydrazide formation : Reacting carboxylic acids with hydrazine.
  • Cyclization : Using POCl₃, polyphosphoric acid, or other dehydrating agents.
  • Deprotection : TFA-mediated cleavage of acid-labile protecting groups (e.g., tert-butyl esters).

Advanced: How can reaction conditions be optimized to improve cyclization yields for 1,3,4-oxadiazole derivatives?

Optimization involves:

  • Solvent selection : Dichloromethane (DCM) or DMF for solubility and stability .
  • Catalyst use : Polyphosphoric acid enhances cyclization efficiency by acting as both solvent and catalyst .
  • Temperature control : Room temperature for TFA-mediated deprotection vs. elevated temperatures (80–100°C) for cyclization .
  • Stoichiometry : Equimolar ratios of reactants to minimize side products .
    Contradictions in yield data may arise from impurities in intermediates; purification via column chromatography or recrystallization is critical .

Basic: What spectroscopic methods are essential for characterizing [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine?

  • ¹H/¹³C-NMR : Confirm substituent positions on the phenyl and oxadiazole rings. For example, the methanamine proton resonates at δ ~3.8 ppm, while oxadiazole carbons appear at ~165–170 ppm .
  • FT-IR : Detect N-H stretches (~3350 cm⁻¹) and C=N/C-O bands (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How to resolve discrepancies between experimental and theoretical NMR data for oxadiazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs).
  • Impurity analysis : Side products like uncyclized hydrazides or oxidized species may skew data; LC-MS or TLC monitoring is advised .

Basic: What is the role of trifluoroacetic acid (TFA) in the synthesis of this compound?

TFA serves dual roles:

  • Deprotection : Cleaves tert-butyl, Boc, or other acid-labile protecting groups in high yield .
  • Counterion formation : Protonates the methanamine group, stabilizing the compound as a TFA salt for purification .

Advanced: How to design derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?

  • Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole rings to alter electronic properties .
  • Conjugation strategies : Attach biotin or fluorophores via the methanamine group for target identification .

Basic: What stability considerations apply to [4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine under experimental conditions?

  • pH sensitivity : The TFA salt is stable in acidic conditions but may degrade in basic environments.
  • Light/heat : Store in amber vials at –20°C to prevent oxadiazole ring decomposition .
  • Solvent compatibility : Avoid prolonged exposure to DMSO, which may catalyze hydrolysis .

Advanced: How to address low reproducibility in biological assay results for oxadiazole-based compounds?

  • Purity validation : Use HPLC (>95% purity) to exclude contaminants .
  • Solubility optimization : Employ co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .
  • Control experiments : Test TFA alone to rule out counterion interference in biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Reactant of Route 2
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.